2,4-Di-tert-butyl-5-(4-oxo-1,4-dihydroquinoline-3-carboxamido)phenyl methyl carbonate is a complex organic compound with significant interest in medicinal chemistry and material science. This compound features a quinoline core, which is a heterocyclic aromatic organic structure, and is characterized by the presence of tert-butyl groups and a carboxamide moiety. These functional groups impart unique chemical reactivity and biological activity, making it a subject of extensive research .
The synthesis of 2,4-Di-tert-butyl-5-(4-oxo-1,4-dihydroquinoline-3-carboxamido)phenyl methyl carbonate typically involves several key steps:
The industrial production of this compound may utilize continuous flow reactors to optimize yield and purity while ensuring cost-effectiveness. Automated systems can facilitate precise reagent additions during synthesis .
The molecular formula of 2,4-Di-tert-butyl-5-(4-oxo-1,4-dihydroquinoline-3-carboxamido)phenyl methyl carbonate is , with a molecular weight of 450.53 g/mol. The structure consists of a quinoline ring substituted with tert-butyl groups and a carboxamide group attached to a phenolic methyl carbonate moiety .
The compound's structure features:
This unique combination allows for interaction with biological targets, particularly in medicinal applications .
2,4-Di-tert-butyl-5-(4-oxo-1,4-dihydroquinoline-3-carboxamido)phenyl methyl carbonate can undergo various chemical reactions:
The reactivity of this compound is attributed to its functional groups, which allow for diverse transformations useful in synthetic organic chemistry.
The mechanism by which 2,4-Di-tert-butyl-5-(4-oxo-1,4-dihydroquinoline-3-carboxamido)phenyl methyl carbonate exerts its biological effects likely involves interaction with specific molecular targets within cells. For instance, it has been noted for its activity as a potentiator for cystic fibrosis transmembrane conductance regulator (CFTR), particularly in addressing mutations like F508del-CFTR .
Studies suggest that modifications to the quinolone moiety significantly affect biological potency, indicating that both hydrophobic interactions and hydrogen bonding play crucial roles in its mechanism of action .
Relevant analyses indicate that these properties enhance its utility in pharmaceutical formulations and material science applications .
The primary applications of 2,4-Di-tert-butyl-5-(4-oxo-1,4-dihydroquinoline-3-carboxamido)phenyl methyl carbonate include:
Its diverse functional groups enable it to serve as a versatile building block in drug design and development processes .
The compound 2,4-Di-tert-butyl-5-(4-oxo-1,4-dihydroquinoline-3-carboxamido)phenyl methyl carbonate (CAS: 1246213-45-5) has a systematic IUPAC name reflecting its three core domains:
The SMILES string O=C(OC1=CC(NC(C2=CNC3=C(C=CC=C3)C2=O)=O)=C(C(C)(C)C)C=C1C(C)(C)C)OC
confirms connectivity: the methyl carbonate attaches to the phenyl ring’s oxygen, while the amide nitrogen links to the phenyl’s C5 position and the quinoline’s C3-carboxamide [5] [8].
The molecular formula C₂₆H₃₀N₂O₅ derives from:
Atomic Composition:
Element | Count | Contribution to MW |
---|---|---|
Carbon (C) | 26 | 312.36 g/mol |
Hydrogen (H) | 30 | 30.24 g/mol |
Nitrogen (N) | 2 | 28.02 g/mol |
Oxygen (O) | 5 | 80.00 g/mol |
Total Molecular Weight: 450.53 g/mol [3] [5] [10].
Functional Groups:
Stereochemistry:
This derivative’s structure combines features of bioactive quinolones but differs in key modifications:
Table 1: Structural and Functional Comparison with Key Quinoline Derivatives
Compound | R₁ (Quinoline N1) | R₂ (C3 Substituent) | Biological Activity |
---|---|---|---|
Target Compound (1246213-45-5) | H | −CONH-(di-tBu-Ph-OMeCO) | Unknown (structural probe) |
Anticancer 9L | Alkyl | −CONH-Aryl | AXL kinase inhibition (−4.085 kcal/mol docking) [2] |
Anti-inflammatory 13a | H | −CONH-Ph(4-OMe) | TNF-α/IL-6 suppression (LPS-induced ALI) [4] |
Antibacterial Levofloxacin | CH₃-piperazinyl | −COOH | DNA gyrase inhibition |
Key Distinctions:
Table 2: Physicochemical Property Comparison
Parameter | Target Compound | Anticancer 9L | Anti-inflammatory 13a |
---|---|---|---|
Molecular Weight | 450.53 | ~420* | ~380* |
cLogP | 6.2 (predicted) | 4.8 | 3.5 |
H-Bond Acceptors | 5 | 6 | 4 |
TPSA (Ų) | 91 | 95 | 75 |
% Oral Absorption | >80% (predicted) | >80% | >80% [2] [4] |
*Estimated from structural analogues
Synthetic Implications:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7